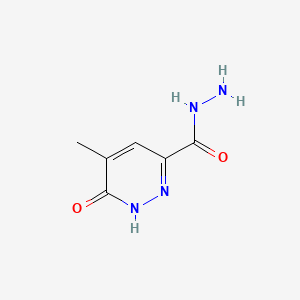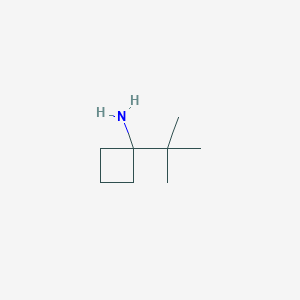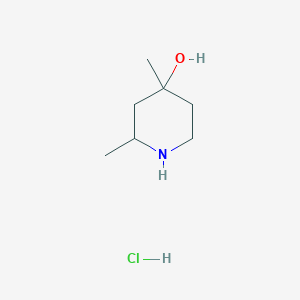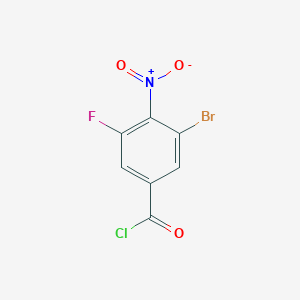
3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide is a chemical compound with a complex structure that includes a pyridazine ring, a carboxylic acid group, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pyridazinecarboxylic acid derivatives with additional oxo groups, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-: This compound has a similar pyridine ring structure but differs in the functional groups attached to the ring.
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid:
Uniqueness
3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide is unique due to the presence of both the hydrazide and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
92604-89-2 |
|---|---|
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-methyl-6-oxo-1H-pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-3-2-4(6(12)8-7)9-10-5(3)11/h2H,7H2,1H3,(H,8,12)(H,10,11) |
Clave InChI |
JHJFFEANAZZBSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NNC1=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)




![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)


